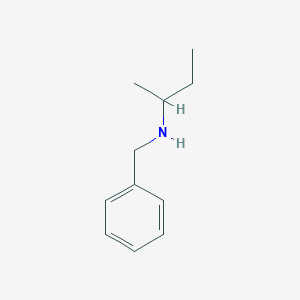![molecular formula C8H15NO B1280003 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 26651-94-5](/img/structure/B1280003.png)
9-Azabicyclo[3.3.1]nonan-3-ol
Overview
Description
9-Azabicyclo[3.3.1]nonan-3-ol: is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and potential applications in various fields of science and industry. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical reactivity and biological activity to the compound.
Mechanism of Action
Target of Action
9-Azabicyclo[3.3.1]nonan-3-ol (ABNO) belongs to a class of sterically unhindered and stable nitroxyl radicals . It primarily targets alcohols , acting as an efficient catalyst in their oxidation .
Biochemical Pathways
The primary biochemical pathway affected by ABNO is the oxidation of alcohols . This process results in the formation of carbonyl compounds. The downstream effects of this pathway can vary depending on the specific alcohol being oxidized and the resulting carbonyl compound.
Result of Action
The primary result of ABNO’s action is the conversion of alcohols into their corresponding carbonyl compounds . This transformation is significant in various chemical and biological processes, including metabolic pathways and synthetic chemistry.
Action Environment
The action of ABNO is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the oxidation process . Additionally, the temperature and pH of the environment can also impact the efficiency of the catalytic reaction .
Biochemical Analysis
Biochemical Properties
9-Azabicyclo[3.3.1]nonan-3-ol plays a significant role in biochemical reactions, particularly in the oxidation of alcohols. It interacts with enzymes such as copper (I) complexes and nitroxyl radicals, facilitating the oxidation process. The compound’s interaction with these enzymes leads to the formation of carbonyl compounds, which are essential intermediates in various biochemical pathways . Additionally, this compound has been shown to interact with other biomolecules, including proteins and cofactors, enhancing its catalytic efficiency in biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of tumor cells by interacting with specific receptors, such as sigma-2 receptors, which are overexpressed in various cancer cells . This interaction leads to changes in cell signaling pathways, ultimately affecting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalytic oxidant, facilitating the oxidation of alcohols to carbonyl compounds. The compound’s interaction with copper (I) complexes and nitroxyl radicals enhances its catalytic efficiency, making it a valuable tool in biochemical research . Additionally, this compound can modulate gene expression by interacting with specific transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its catalytic activity over extended periods . Its degradation products can also impact cellular processes, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, enhancing metabolic processes and reducing oxidative stress. At higher doses, this compound can induce toxic effects, leading to cellular damage and adverse physiological responses . Understanding the dosage-dependent effects of this compound is essential for its safe and effective application in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the oxidation of alcohols to carbonyl compounds is well-documented, with copper (I) complexes and nitroxyl radicals playing a crucial role in this process . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method is the reduction using sodium borohydride in a methanol solvent . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods: Industrial production of this compound can be achieved through the same reduction processes, scaled up to accommodate larger quantities. The use of ruthenium catalysts is particularly favored in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 9-Azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Iron(III) nitrate and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) as catalysts, ambient air as the oxidant.
Reduction: Sodium borohydride in methanol, ruthenium complex catalysts in the presence of hydrogen.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: 9-Azabicyclo[3.3.1]nonan-3-ol is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules .
Biology: Its nitrogen-containing bicyclic structure is of interest for the design of biologically active molecules .
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives. These compounds may exhibit pharmacological properties that could be useful in treating various medical conditions .
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical that exhibits similar oxidation catalytic properties.
2-Azaadamantane-N-oxyl: Another nitrogen-containing bicyclic compound with oxidation catalytic activity.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A well-known nitroxyl radical used in oxidation reactions.
Uniqueness: 9-Azabicyclo[3.3.1]nonan-3-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487229 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-94-5 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on the production of 9-Azabicyclo[3.3.1]nonan-3-ol derivatives?
A1: The research highlights a novel method for producing this compound derivatives using a ruthenium complex catalyst. [] This is significant because these derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The described method offers a potentially more cost-effective way to produce these compounds, which could impact drug discovery and development. []
Q2: What role does the ruthenium complex catalyst play in the production process?
A2: The ruthenium complex acts as a catalyst in the hydrogenation of a 9-azabicyclo[3.3.1]nonan-3-one derivative to produce the desired this compound derivative. [] Catalysts accelerate chemical reactions without being consumed, making them essential for efficient and cost-effective synthesis. Further research could explore the specific mechanism of action of this ruthenium complex and optimize the reaction conditions for higher yields and purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


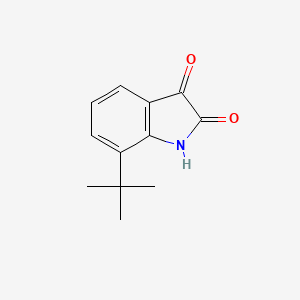
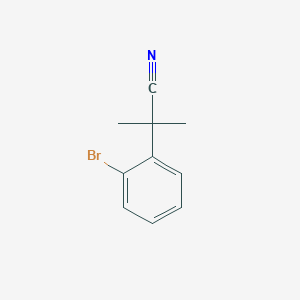
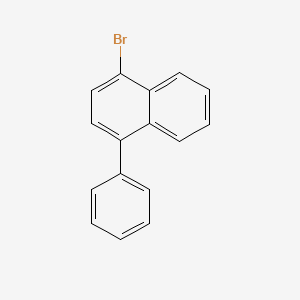
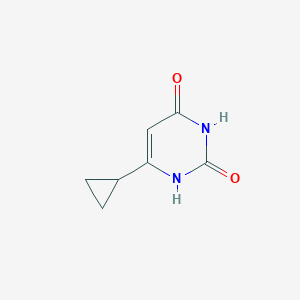
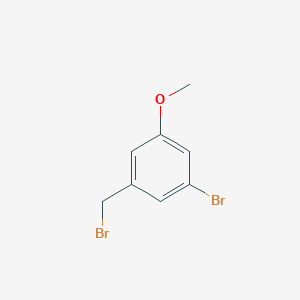
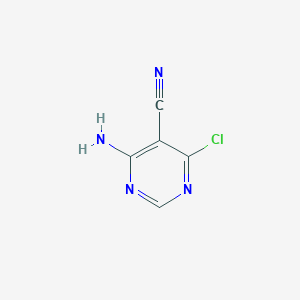

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
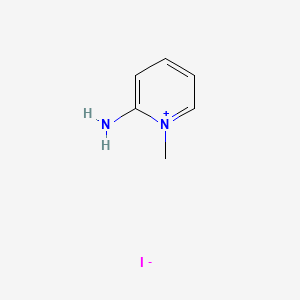
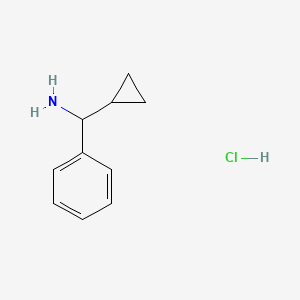
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
